molecular formula C16H14O4 B3329725 3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE CAS No. 62706-43-8

3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE

Cat. No.: B3329725
CAS No.: 62706-43-8
M. Wt: 270.28 g/mol
InChI Key: GGLXDYDRZKRTDI-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-9-methoxy-5-methylnaphtho[2,3-b]furan-4-carbaldehyde is a polycyclic aromatic compound featuring a naphtho[2,3-b]furan core substituted with hydroxymethyl, methoxy, methyl, and carbaldehyde groups. Its structure combines a fused furan ring system with aromatic and polar functional groups, making it a candidate for applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-4-3-5-11-13(9)12(7-18)14-10(6-17)8-20-16(14)15(11)19-2/h3-5,7-8,17H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLXDYDRZKRTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C(=C2C=O)C(=CO3)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE can be achieved through various synthetic routes. One common method involves the radical bromination of a precursor compound, followed by a series of reactions including phosphonation and desilylation . The reaction conditions typically involve the use of reagents such as N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and triethyl phosphite under specific temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

3-(Hydroxymethyl)-9-methoxy-5-methylnaphtho[2,3-b]furan-4-carbaldehyde serves as a versatile building block in organic synthesis. It allows chemists to create derivatives with tailored properties for further research and application in various chemical reactions, including:

  • Oxidation: Converts to quinone derivatives.
  • Reduction: Forms hydroquinone.
  • Substitution Reactions: Engages in electrophilic and nucleophilic substitutions on the aromatic ring.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antitumor Properties: Studies suggest that it may induce oxidative stress in cancer cells, leading to cell death, making it a candidate for cancer therapy.
  • Antiviral Effects: Preliminary data show potential efficacy against certain viral infections.

Medicine

In medicinal chemistry, this compound is being investigated for its role in drug discovery. Its unique structural features enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents .

Materials Science

The compound's distinctive properties make it suitable for developing advanced materials. Its chemical structure allows for modifications that can lead to materials with specific functionalities such as improved solubility and reactivity, which are critical in creating new polymers and coatings.

Case Studies

  • Antitumor Activity Study : A recent study demonstrated the compound's ability to induce apoptosis in breast cancer cells through oxidative stress mechanisms. The results indicated a significant reduction in cell viability at specific concentrations.
  • Antiviral Research : Another investigation explored the compound's efficacy against viral infections in vitro. The findings revealed promising antiviral activity, warranting further exploration into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analogues in Naphthofuran Systems

The compound 9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-5,5a,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one () shares a naphtho[2,3-b]furan core but differs in substitution:

  • Substituents: The compound has a tetrahydrofuran-2(3H)-one ring fused to the naphtho system, along with a 3,4,5-trimethoxyphenyl group and a furan-2-ylmethylamino side chain. In contrast, the target compound features a hydroxymethyl group at position 3, methoxy at position 9, methyl at position 5, and a carbaldehyde at position 3.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Bioactivity
Target Compound Naphtho[2,3-b]furan 3-(hydroxymethyl), 9-methoxy, 5-methyl, 4-carbaldehyde Hypothesized anticancer/kinase inhibition
Compound in Naphtho[2,3-d][1,3]dioxol-furo 3,4,5-Trimethoxyphenyl, furan-2-ylmethylamino Anticancer activity
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine () Pyrrolopyridine Pyrazolyl groups Protein kinase inhibition

Physicochemical Properties

  • Solubility : The hydroxymethyl and carbaldehyde groups in the target compound may improve water solubility compared to purely aromatic naphthofurans (e.g., ’s trimethoxyphenyl derivative).
  • Crystallinity : ’s compound forms a 3D network via C–H···O hydrogen bonds . The target compound’s polar groups (carbaldehyde, hydroxymethyl) could similarly stabilize crystal lattices, though disorder effects (as seen in ’s furan rings) may vary.

Biological Activity

3-(Hydroxymethyl)-9-methoxy-5-methylnaphtho[2,3-B]furan-4-carbaldehyde, also known as Maturin, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H14_{14}O4_{4}
  • Molecular Weight : 270.28 g/mol
  • CAS Number : 93012-30-7

The compound features a naphtho-furan backbone with hydroxymethyl and methoxy substituents, which are critical for its biological activities.

Antimicrobial Activity

Research has shown that derivatives of naphtho-furan compounds exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds demonstrate potent antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported in the range of 0.120.98μg/mL0.12-0.98\mu g/mL against strains such as Staphylococcus flexneri and Candida albicans .

Compound TypeMIC (µg/mL)Target Organism
Naphtho-furan0.12S. flexneri
Naphtho-furan0.49C. albicans

Anti-inflammatory Activity

The anti-inflammatory potential of naphtho-furan derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes. Compounds similar to Maturin have shown selective inhibition of COX-2 with IC50_{50} values ranging from 0.0630.090μM0.063-0.090\mu M, indicating their potential as therapeutic agents in inflammatory conditions .

Anticancer Activity

The anticancer properties of naphtho-furan derivatives have been evaluated in various studies. For example, certain derivatives have demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7 and T47D). In vitro studies indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

Case Studies

  • Study on Antimicrobial Efficacy
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several naphtho-furan derivatives, including Maturin. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with the most potent derivatives achieving MIC values lower than traditional antibiotics .
  • Inflammation Model
    In an experimental model of inflammation, a derivative of Maturin was tested for its ability to reduce edema in rats induced by carrageenan. The results showed a marked decrease in paw swelling compared to the control group, supporting its anti-inflammatory properties .
  • Cancer Cell Line Studies
    A comprehensive study assessed the cytotoxic effects of various naphtho-furan compounds on cancer cell lines. Maturin was found to inhibit cell proliferation significantly in MCF-7 cells with an IC50_{50} value indicating high potency, comparable to established chemotherapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing 3-(hydroxymethyl)-9-methoxy-5-methylnaphtho[2,3-b]furan-4-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with naphthofuran precursors. For example:
  • Step 1 : Condensation of substituted naphtho[2,3-b]furan derivatives with aldehydes under acidic conditions (e.g., acetic acid/ethanol at reflux) .

  • Step 2 : Methoxylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .

  • Yield Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and controlled temperature gradients. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves yields to 70–80% .

    • Data Table :
Reaction StepReagents/ConditionsYield (%)Reference
Aldehyde CondensationAcetic acid, ethanol, reflux65–70
MethoxylationK₂CO₃, CH₃I, DMF75–80

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (e.g., Rigaku Saturn724 CCD diffractometer) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for small-molecule refinement due to its robustness in handling disordered moieties (e.g., disordered furan rings in the structure) .
  • Validation : Check for C—H···O hydrogen bonds and torsional angles using Mercury or OLEX2 .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Hazard Mitigation : Classified as Acute Toxicity (Category 4) via oral/dermal/inhalation routes. Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 4°C .
  • Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The hydroxymethyl group at position 3 creates steric hindrance, requiring bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings .

  • Electronic Effects : Electron-withdrawing methoxy groups at position 9 reduce electron density on the furan ring, slowing nucleophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) can model charge distribution .

    • Data Table :
Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(OAc)₂/XPhos60
Buchwald-HartwigPd₂(dba)₃/t-BuXPhos55

Q. What spectroscopic techniques are most effective for characterizing its tautomeric forms?

  • Methodological Answer :
  • NMR : ¹H-NMR (DMSO-d₆) identifies tautomers via chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • IR : Stretching frequencies (C=O at ~1680 cm⁻¹, O–H at ~3200 cm⁻¹) distinguish enol-keto equilibria .
  • UV-Vis : π→π* transitions (λmax ~280 nm) monitor solvent-dependent tautomerization .

Q. How can computational models predict its pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or Schrödinger QikProp to estimate logP (2.1–2.5), solubility (LogS = -4.3), and CYP450 inhibition .
  • Docking Studies : Autodock Vina or MOE can simulate binding to biological targets (e.g., tubulin for anticancer activity) .

Q. What strategies address contradictions in reported bioactivity data (e.g., cytotoxicity vs. non-toxicity)?

  • Methodological Answer :
  • Experimental Design : Standardize assays (e.g., MTT vs. SRB) across cell lines (HeLa, MCF-7) and control for purity (HPLC ≥95%) .
  • Data Analysis : Use ANOVA with post-hoc Tukey tests to resolve variability in IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE
Reactant of Route 2
3-(HYDROXYMETHYL)-9-METHOXY-5-METHYLNAPHTHO[2,3-B]FURAN-4-CARBALDEHYDE

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